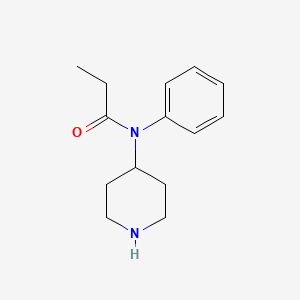
Norfentanyl
Cat. No. B3395119
Key on ui cas rn:
1609-66-1
M. Wt: 232.32 g/mol
InChI Key: PMCBDBWCQQBSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109310B2
Procedure details


The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with the IgG fraction of the antiserum raised to Immunogen A (Hapten A-BSA) (Example 21), diluted in 10 mM Tris, pH 8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA chequerboard techniques. The plate was incubated for 2 hours at 37° C., washed 4 times with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of fentanyl and norfentanyl were prepared in TBST at 0, 1, 5, 10, 50 and 500 ng/ml and 25 μl of each was added to the appropriate wells (see FIG. 12). 100 μl of conjugate B (hapten B-HRP) (Example 25), diluted in Tris buffer containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells, as shown in FIG. 12. The appropriate dilution of conjugate was also determined using standard ELISA chequerboard techniques. The plate was incubated at 37° C. for 2 hours. The excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate, which was then incubated for 15 to 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data generated in the assay is presented in Table 1 below.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:12]([CH2:17][C:18](O)=O)[CH2:13][C:14](O)=O)[CH2:2][N:3](CC(O)=O)[CH2:4]C(O)=O.[CH2:21](O)[C@H:22]([C@H:24]([C@@H:26]([C@@H:28]([CH2:30]O)O)O)O)O.[CH2:33](O)[C@H:34]1O[C@H](O[C@:41]2([CH2:50]O)O[C@H:44]([CH2:46]O)[C@@H:43](O)[C@@H:42]2O)[C@H](O)[C@@H](O)[C@@H:35]1[OH:54].CC[Hg]S[C:60]1[C:65]([C:66]([O-:68])=O)=[CH:64][CH:63]=[CH:62][CH:61]=1.[Na+].C(O)[C:71]([NH2:76])([CH2:74]O)[CH2:72]O>>[CH3:64][CH2:65][C:66]([N:76]([CH:71]1[CH2:14][CH2:13][N:12]([CH2:1][CH2:2][C:30]2[CH:28]=[CH:26][CH:24]=[CH:22][CH:21]=2)[CH2:17][CH2:18]1)[C:44]1[CH:43]=[CH:42][CH:41]=[CH:50][CH:46]=1)=[O:68].[CH3:33][CH2:34][C:35]([N:76]([C:60]1[CH:61]=[CH:62][CH:63]=[CH:64][CH:65]=1)[CH:71]1[CH2:72][CH2:4][NH:3][CH2:2][CH2:74]1)=[O:54] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
polystyrene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
|
Name
|
sucrose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raised to Immunogen A (Hapten A-BSA) (Example 21)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 4 times with Tris buffered saline
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing Tween 20 (TBST)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
tapped dry
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
each was added to the appropriate wells (see FIG. 12)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to each of the wells
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The plate was incubated at 37° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess unbound conjugate was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing 6 times over a 10 minute period with TBST
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate, which
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was then incubated for 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dark at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(=O)N(C=1C=CC=CC1)C2CCN(CC2)CCC=3C=CC=CC3
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(=O)N(C1CCNCC1)C2=CC=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

